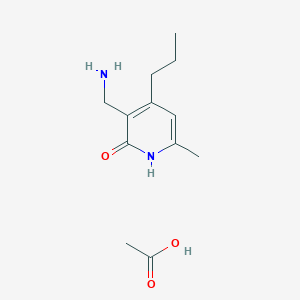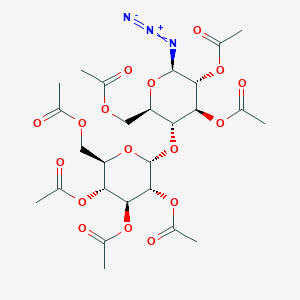
1-Azido-1-deoxy-beta-maltose 2,2',3,3',4',6,6'-heptaacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-1-deoxy-beta-maltose 2,2’,3,3’,4’,6,6’-heptaacetate is a chemically modified sugar derivative. This compound is characterized by the presence of an azido group (-N3) and multiple acetyl groups (-COCH3) attached to the maltose molecule. The azido group is known for its reactivity, making this compound valuable in various chemical and biological applications.
Méthodes De Préparation
The synthesis of 1-Azido-1-deoxy-beta-maltose 2,2’,3,3’,4’,6,6’-heptaacetate typically involves the following steps:
Starting Material: The process begins with maltose, a disaccharide composed of two glucose units.
Introduction of the Azido Group: The hydroxyl group at the anomeric carbon of maltose is replaced with an azido group using reagents such as sodium azide (NaN3) in the presence of a suitable catalyst.
Acetylation: The hydroxyl groups on the maltose molecule are acetylated using acetic anhydride (Ac2O) in the presence of a base like pyridine.
Analyse Des Réactions Chimiques
1-Azido-1-deoxy-beta-maltose 2,2’,3,3’,4’,6,6’-heptaacetate undergoes various chemical reactions, including:
Click Chemistry: The azido group readily participates in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Applications De Recherche Scientifique
1-Azido-1-deoxy-beta-maltose 2,2’,3,3’,4’,6,6’-heptaacetate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex molecules through click chemistry.
Biology: The compound is used in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Azido-1-deoxy-beta-maltose 2,2’,3,3’,4’,6,6’-heptaacetate primarily involves its azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which can then interact with various biological targets. The acetyl groups can be hydrolyzed to reveal hydroxyl groups, which can participate in hydrogen bonding and other interactions with biological molecules .
Comparaison Avec Des Composés Similaires
1-Azido-1-deoxy-beta-maltose 2,2’,3,3’,4’,6,6’-heptaacetate can be compared with other azido-sugar derivatives:
1-Azido-1-deoxy-beta-D-lactopyranoside: Similar in structure but derived from lactose instead of maltose.
2-Azido-2-deoxy-D-glucose: Another azido-sugar derivative used in similar applications but with different reactivity due to the position of the azido group.
These comparisons highlight the unique reactivity and applications of 1-Azido-1-deoxy-beta-maltose 2,2’,3,3’,4’,6,6’-heptaacetate in various fields.
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O17/c1-10(30)37-8-17-20(21(40-13(4)33)23(42-15(6)35)25(44-17)28-29-27)46-26-24(43-16(7)36)22(41-14(5)34)19(39-12(3)32)18(45-26)9-38-11(2)31/h17-26H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCQZWVIHHPJTD-PCIRLDFKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
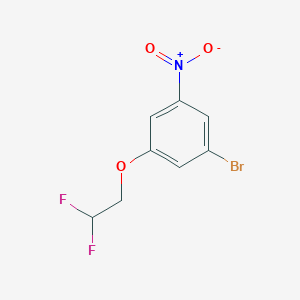

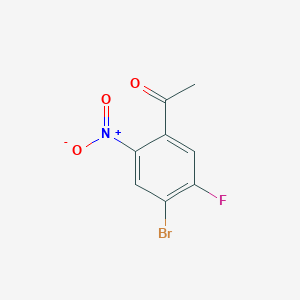
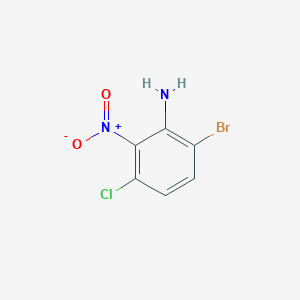
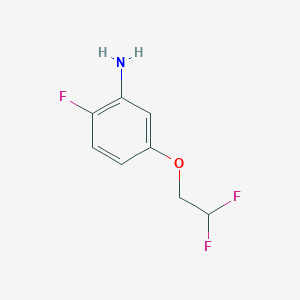
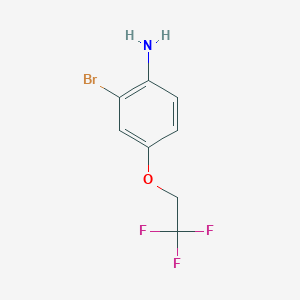
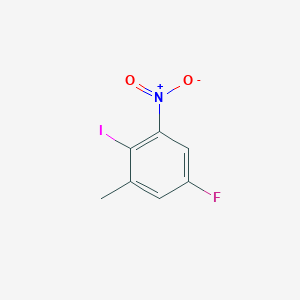
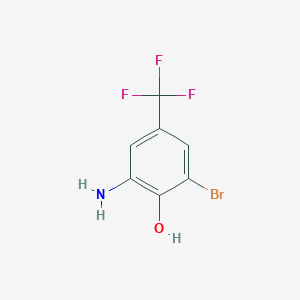
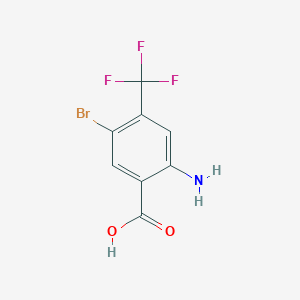
![2-Oxa-8-azadispiro[3.1.3.1]decane hemioxalate](/img/structure/B8017745.png)
![4-[(1-oxidopyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline](/img/structure/B8017765.png)
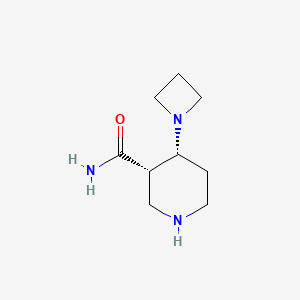
![3-phenyl-1,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B8017775.png)
